This compound is recognized under the Chemical Abstracts Service (CAS) number 81886-51-3 and has a molecular formula of C13H13FN6O with a molecular weight of 288.28 g/mol. It is often categorized within the broader class of triazole antifungals, which are essential in treating various fungal infections due to their mechanism of action that disrupts fungal cell membrane integrity.
The synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves several key steps:
In industrial settings, the synthesis process is scaled up using automated reactors that allow for precise control over temperature, pressure, and reactant concentrations to maximize yield and minimize impurities .
The molecular structure of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol features:
The compound participates in several chemical reactions:
For these reactions:
These reactions are essential for modifying the compound's properties for various applications.
The primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for converting lanosterol into ergosterol—a vital component of fungal cell membranes. By inhibiting this enzyme:
This mechanism highlights the compound's effectiveness as an antifungal agent .
The primary applications of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol include:
The emergence of triazole antifungals represents a pivotal advancement in medical mycology. Early azoles (imidazoles: clotrimazole, ketoconazole) were limited by toxicity and spectra of activity. The development of triazoles in the 1980s–1990s (fluconazole, itraconazole) marked a therapeutic breakthrough due to their improved safety profiles and systemic efficacy against Candida and dimorphic fungi [1] [6]. These agents inhibit fungal cytochrome P450-dependent enzymes (particularly lanosterol 14α-demethylase, CYP51), disrupting ergosterol biosynthesis—a critical component of fungal cell membranes [1] [6]. The evolution continued with second-generation triazoles (voriconazole, posaconazole, isavuconazole), which expanded coverage to Aspergillus and resistant strains, addressing limitations of earlier agents [1] [3].
Table 1: Evolution of Key Triazole Antifungal Agents
Compound | Structural Features | Spectrum Enhancement |
---|---|---|
Fluconazole | Bis-triazole core; difluorophenyl group | Candidiasis, cryptococcosis |
Itraconazole | Triazolone moiety; extended piperazine side chain | Dermatophytes, histoplasmosis |
Voriconazole | Monofluoropyrimidine; optimized side chain | Invasive aspergillosis, resistant Candida |
Target Compound | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Enhanced binding affinity to CYP51 |
Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) established the foundational scaffold for subsequent derivatives: a central propanol core flanked by hydrophobic aryl groups and dual triazole rings. Structural optimizations focused on:
The target compound—2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol—exemplifies strategic simplification of complex scaffolds. Its design retains fluconazole’s bis-triazole core but positions a single para-fluorophenyl group to optimize hydrophobic interactions within CYP51 binding pockets, as confirmed in molecular docking studies [3] [5].
The fluorophenyl group and triazole motifs synergistically govern antifungal activity through distinct mechanistic roles:
Para-fluorination minimizes metabolic deactivation while maintaining electronic effects that facilitate target binding [5] [9].
Triazole Motifs:
Table 2: Molecular Interactions of Key Motifs in Target Compound
Structural Motif | Interaction Type | Biological Target | Functional Impact |
---|---|---|---|
Fluorophenyl group | Hydrophobic, Van der Waals | CYP51 hydrophobic pocket (Phe126, Tyr132) | Enhanced binding affinity |
Triazole ring (N4) | Coordination bond | Heme iron in CYP51 | Enzyme inhibition |
Triazole ring (N1) | π–π stacking | Tyr118 in C. albicans CYP51 | Stabilization of drug-enzyme complex |
Propan-2-ol linker | Hydrogen bonding | Active site water molecules | Optimal spatial orientation of motifs |
Synthetic studies confirm that fluorophenyl-triazole analogs exhibit 4–16-fold greater potency against C. albicans and C. glabrata compared to non-fluorinated derivatives, validating these structure-activity relationships [3] [9]. The target compound’s efficacy in Caenorhabditis elegans infection models further underscores its optimized bioactivity [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1